molecular formula C26H30N2O3 B13833025 (S,S)-tBu-Dbfox

(S,S)-tBu-Dbfox

Cat. No.: B13833025
M. Wt: 418.5 g/mol
InChI Key: ZNOKFCCBAVCIIJ-UHFFFAOYSA-N
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Description

(S,S)-tBu-Dbfox, also known as (S,S)-tert-Butyl-2,2’-bis(4-phenyloxazoline), is a chiral ligand widely used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-tBu-Dbfox typically involves the reaction of tert-butylamine with 4-phenyloxazoline. The process begins with the formation of the oxazoline ring, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(S,S)-tBu-Dbfox undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form secondary amines or other reduced products.

    Substitution: The oxazoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

(S,S)-tBu-Dbfox has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S,S)-tBu-Dbfox exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The oxazoline rings provide a chiral environment that induces enantioselectivity in the reaction. The tert-butyl groups help to stabilize the ligand-metal complex and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction and metal center used.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-tBu-Dbfox: The enantiomer of (S,S)-tBu-Dbfox, used in similar applications but with opposite enantioselectivity.

    (S,S)-Ph-Dbfox: A similar compound with phenyl groups instead of tert-butyl groups, used in asymmetric catalysis.

    (S,S)-iPr-Dbfox: A compound with isopropyl groups, offering different steric and electronic properties.

Uniqueness

This compound is unique due to its high enantioselectivity and stability in various catalytic reactions. The presence of tert-butyl groups provides steric hindrance that enhances the selectivity and reactivity of the ligand. This makes it a valuable tool in the synthesis of complex chiral molecules.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

4-tert-butyl-2-[6-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H30N2O3/c1-25(2,3)19-13-29-23(27-19)17-11-7-9-15-16-10-8-12-18(22(16)31-21(15)17)24-28-20(14-30-24)26(4,5)6/h7-12,19-20H,13-14H2,1-6H3

InChI Key

ZNOKFCCBAVCIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)(C)C

Origin of Product

United States

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